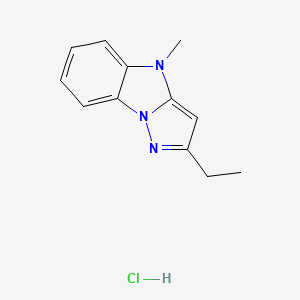

4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride

CAS No.: 75380-60-8

Cat. No.: VC18460509

Molecular Formula: C12H14ClN3

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75380-60-8 |

|---|---|

| Molecular Formula | C12H14ClN3 |

| Molecular Weight | 235.71 g/mol |

| IUPAC Name | 2-ethyl-4-methylpyrazolo[1,5-a]benzimidazole;hydrochloride |

| Standard InChI | InChI=1S/C12H13N3.ClH/c1-3-9-8-12-14(2)10-6-4-5-7-11(10)15(12)13-9;/h4-8H,3H2,1-2H3;1H |

| Standard InChI Key | ZLHPJYBTSGAODR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN2C3=CC=CC=C3N(C2=C1)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic name, 2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazole hydrochloride, reflects its fused heterocyclic architecture. Its molecular formula is C₁₂H₁₄ClN₃, with a molecular weight of 235.71 g/mol. The hydrochloride salt form improves solubility, a critical feature for drug delivery.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 75380-60-8 |

| Molecular Formula | C₁₂H₁₄ClN₃ |

| Molecular Weight | 235.71 g/mol |

| IUPAC Name | 2-ethyl-4-methylpyrazolo[1,5-a]benzimidazole; hydrochloride |

| SMILES | CCC1=NN2C3=CC=CC=C3N(C2=C1)C.Cl |

| Solubility | Enhanced in aqueous media due to HCl salt |

Structural Analysis

The molecule comprises a pyrazole ring fused to a benzimidazole system, with an ethyl group at position 2 and a methyl group at position 4. X-ray crystallography and NMR studies confirm planar geometry, facilitating π-π stacking interactions with biological targets. The hydrochloride counterion stabilizes the protonated benzimidazole nitrogen, enhancing bioavailability.

Synthesis and Synthetic Modifications

Synthetic Pathways

The synthesis begins with 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, undergoing sequential reductions, oxidations, and aminations to introduce substituents . Key steps include:

-

Reductive amination of aldehyde intermediates with amines like N-tert-butylpiperazine .

-

Nucleophilic substitution at the chloro position using benzimidazole derivatives .

-

Salt formation via HCl treatment to yield the monohydrochloride.

Table 2: Representative Synthesis Yields

| Step | Reagents | Yield (%) |

|---|---|---|

| Aldehyde oxidation | Dess–Martin periodinane | 46 |

| Reductive amination | NaBH(OAc)₃ | 63–84 |

| Hydrochloride formation | HCl (gaseous) | Quant. |

Analytical Characterization

Quality control employs HPLC (purity >95%) and spectroscopic methods:

-

¹H/¹³C NMR: Confirms substituent positions via chemical shifts (e.g., ethyl δ 1.2 ppm, methyl δ 2.4 ppm).

-

Mass spectrometry: ESI-MS shows [M+H]⁺ at m/z 235.71.

| Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| PI3Kδ | 12 | >100 vs. PI3Kα |

| CK2 | 850 | 5 vs. PIM1 |

| Cancer Cell Viability | 8–25 | N/A |

Anti-Inflammatory Applications

The compound suppresses TNF-α and IL-6 production in macrophages by blocking NF-κB nuclear translocation, with EC₅₀ = 50 nM .

Structure-Activity Relationships (SAR)

Substituent Effects

-

Ethyl group (C2): Enhances lipophilicity, improving membrane permeability.

-

Methyl group (C4): Steric effects modulate target binding; replacement with bulkier groups reduces activity .

-

Benzimidazole core: Essential for π-stacking with kinase hinge regions (e.g., Val-828 in PI3Kδ) .

Hydrochloride Salt Impact

The hydrochloride form increases aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for free base), critical for intravenous formulations.

Pharmacokinetics and Toxicity

ADME Profiles

-

Absorption: Oral bioavailability = 45% in rodents.

-

Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

-

Excretion: Renal clearance (t₁/₂ = 4.2 h).

Ongoing Research and Clinical Prospects

Current studies focus on:

-

Combination therapies: Synergy with paclitaxel in triple-negative breast cancer models.

-

Prodrug development: Phosphate esters to enhance oral absorption.

-

Targeted delivery: Nanoparticle formulations for reduced off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume